molecular formula C14H14O5S B2979471 5-{[(2-Methylbenzyl)sulfonyl]methyl}-2-furoic acid CAS No. 696648-38-1

5-{[(2-Methylbenzyl)sulfonyl]methyl}-2-furoic acid

Cat. No.: B2979471
CAS No.: 696648-38-1
M. Wt: 294.32
InChI Key: GFLWYIBVBBDEEL-UHFFFAOYSA-N
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Description

5-{[(2-Methylbenzyl)sulfonyl]methyl}-2-furoic acid is an organic compound with the molecular formula C14H14O5S and a molecular weight of 294.33 g/mol This compound is characterized by the presence of a furoic acid core substituted with a sulfonylmethyl group and a 2-methylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2-Methylbenzyl)sulfonyl]methyl}-2-furoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methylbenzyl chloride and furoic acid.

    Sulfonylation: The 2-methylbenzyl chloride undergoes sulfonylation with a sulfonyl chloride reagent to form 2-methylbenzyl sulfonyl chloride.

    Coupling Reaction: The 2-methylbenzyl sulfonyl chloride is then reacted with furoic acid in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper reaction conditions and purification steps to obtain high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-{[(2-Methylbenzyl)sulfonyl]methyl}-2-furoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of alcohols or thiols.

    Substitution: Formation of substituted furoic acid derivatives.

Scientific Research Applications

5-{[(2-Methylbenzyl)sulfonyl]methyl}-2-furoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 5-{[(2-Methylbenzyl)sulfonyl]methyl}-2-furoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The furoic acid core can also interact with various biological molecules, leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[(2-Chlorobenzyl)sulfonyl]methyl}-2-furoic acid
  • 5-{[(2-Bromobenzyl)sulfonyl]methyl}-2-furoic acid
  • 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid

Uniqueness

5-{[(2-Methylbenzyl)sulfonyl]methyl}-2-furoic acid is unique due to the presence of the 2-methylbenzyl group, which can influence its chemical reactivity and biological activity. The methyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and proteins.

Properties

IUPAC Name

5-[(2-methylphenyl)methylsulfonylmethyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O5S/c1-10-4-2-3-5-11(10)8-20(17,18)9-12-6-7-13(19-12)14(15)16/h2-7H,8-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLWYIBVBBDEEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)CC2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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